molecular formula C25H27N3O4 B12851246 Tert-butyl 3-(((9H-fluoren-9-YL)methoxy)carbonylamino)-3-cyanopyrrolidine-1-carboxylate

Tert-butyl 3-(((9H-fluoren-9-YL)methoxy)carbonylamino)-3-cyanopyrrolidine-1-carboxylate

Cat. No.: B12851246
M. Wt: 433.5 g/mol
InChI Key: DXYKVDFYZLEPRH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(((9H-fluoren-9-YL)methoxy)carbonylamino)-3-cyanopyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and a cyanopyrrolidine moiety. This compound is often used in organic synthesis and peptide chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(((9H-fluoren-9-YL)methoxy)carbonylamino)-3-cyanopyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group with the Fmoc group, followed by the introduction of the cyanopyrrolidine moiety. The tert-butyl group is then introduced to protect the carboxyl group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the multiple steps required for its synthesis. The use of high-throughput techniques and optimized reaction conditions ensures the efficient and large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(((9H-fluoren-9-YL)methoxy)carbonylamino)-3-cyanopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyanopyrrolidine moiety.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Bases: Such as piperidine or triethylamine for Fmoc deprotection.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl 3-(((9H-fluoren-9-YL)methoxy)carbonylamino)-3-cyanopyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(((9H-fluoren-9-YL)methoxy)carbonylamino)-3-cyanopyrrolidine-1-carboxylate involves its ability to act as a protecting group for amino acids and peptides. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The tert-butyl group protects the carboxyl group, allowing for selective reactions at other sites. The cyanopyrrolidine moiety can interact with various molecular targets, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2R,3S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino-3-hydroxybutanoate
  • N-[(9H-Fluoren-9-yl)methoxy)carbonyl]-S-(tert-butyl)-L-cysteine
  • 1-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate

Uniqueness

What sets Tert-butyl 3-(((9H-fluoren-9-YL)methoxy)carbonylamino)-3-cyanopyrrolidine-1-carboxylate apart is its combination of protecting groups and the cyanopyrrolidine moiety, which provides unique reactivity and stability. This makes it particularly valuable in complex organic synthesis and peptide chemistry.

Properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

tert-butyl 3-cyano-3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C25H27N3O4/c1-24(2,3)32-23(30)28-13-12-25(15-26,16-28)27-22(29)31-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21H,12-14,16H2,1-3H3,(H,27,29)

InChI Key

DXYKVDFYZLEPRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C#N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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